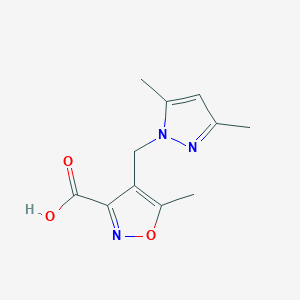

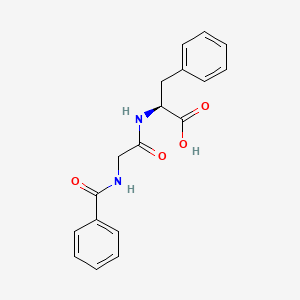

(S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid

Übersicht

Beschreibung

Hippuryl-L-Phenylalanin ist ein synthetisches Dipeptid, das aus Hippursäure und L-Phenylalanin besteht. Es wird häufig als Substrat für Carboxypeptidase-Enzyme verwendet, die Proteasen sind, die Aminosäuren vom Carboxyl-Ende von Proteinen und Peptiden abspalten. Diese Verbindung ist besonders wertvoll in biochemischen Assays zur Messung der Carboxypeptidase-Aktivität .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Hippuryl-L-Phenylalanin kann durch eine Peptidkupplungsreaktion synthetisiert werden. Der Prozess umfasst typischerweise die folgenden Schritte:

Aktivierung von Hippursäure: Hippursäure wird unter Verwendung eines Kupplungsreagenzes wie Dicyclohexylcarbodiimid (DCC) in Gegenwart eines Katalysators wie 4-Dimethylaminopyridin (DMAP) aktiviert.

Kupplung mit L-Phenylalanin: Die aktivierte Hippursäure wird dann mit L-Phenylalanin in einem geeigneten Lösungsmittel wie Dimethylformamid (DMF) oder Dichlormethan (DCM) umgesetzt, um die Dipeptidbindung zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von Hippuryl-L-Phenylalanin folgt ähnlichen synthetischen Wegen, jedoch in größerem Maßstab. Der Prozess umfasst:

Massensynthese: Große Mengen Hippursäure und L-Phenylalanin werden in industriellen Reaktoren Peptidkupplungsreaktionen unterzogen.

Chemische Reaktionsanalyse

Reaktionstypen

Hippuryl-L-Phenylalanin unterliegt hauptsächlich Hydrolysereaktionen, die von Carboxypeptidase-Enzymen katalysiert werden. Die Hydrolysereaktion beinhaltet die Spaltung der Peptidbindung zwischen Hippursäure und L-Phenylalanin, was zur Bildung von Hippursäure und L-Phenylalanin führt .

Häufige Reagenzien und Bedingungen

Enzymatische Hydrolyse: Carboxypeptidase A wird üblicherweise zur Katalyse der Hydrolyse von Hippuryl-L-Phenylalanin verwendet.

Chemische Hydrolyse: Saure oder basische Bedingungen können ebenfalls zur Hydrolyse der Peptidbindung verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus der Hydrolyse von Hippuryl-L-Phenylalanin gebildet werden, sind Hippursäure und L-Phenylalanin .

Analyse Chemischer Reaktionen

Types of Reactions

Hippuryl-L-phenylalanine primarily undergoes hydrolysis reactions catalyzed by carboxypeptidase enzymes. The hydrolysis reaction involves the cleavage of the peptide bond between hippuric acid and L-phenylalanine, resulting in the formation of hippuric acid and L-phenylalanine .

Common Reagents and Conditions

Enzymatic Hydrolysis: Carboxypeptidase A is commonly used to catalyze the hydrolysis of Hippuryl-L-phenylalanine.

Chemical Hydrolysis: Acidic or basic conditions can also be used to hydrolyze the peptide bond.

Major Products

The major products formed from the hydrolysis of Hippuryl-L-phenylalanine are hippuric acid and L-phenylalanine .

Wissenschaftliche Forschungsanwendungen

Hippuryl-L-Phenylalanin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Biochemische Assays: Es wird häufig als Substrat in Assays zur Messung der Aktivität von Carboxypeptidase-Enzymen verwendet.

Medizinische Forschung: Die Verbindung wird in der Forschung zu Krankheiten wie Fettleibigkeit, Epilepsie und neurodegenerativen Erkrankungen eingesetzt, bei denen Carboxypeptidase-Enzyme eine Rolle spielen.

Industrielle Anwendungen: In der pharmazeutischen Industrie wird Hippuryl-L-Phenylalanin bei der Entwicklung von Enzyminhibitoren und therapeutischen Wirkstoffen eingesetzt, die auf Carboxypeptidase-Enzyme abzielen.

Wirkmechanismus

Hippuryl-L-Phenylalanin wirkt als Substrat für Carboxypeptidase-Enzyme. Der Mechanismus beinhaltet die Bindung des Enzyms an das Substrat und die Katalyse der Hydrolyse der Peptidbindung. Das Carboxypeptidase-Enzym enthält an seiner aktiven Stelle ein Zinkion, das eine entscheidende Rolle im katalytischen Prozess spielt. Das Zinkion koordiniert mit dem Carbonylsauerstoff der Peptidbindung und erleichtert so die Spaltung, was zur Freisetzung von Hippursäure und L-Phenylalanin führt .

Wirkmechanismus

Hippuryl-L-phenylalanine acts as a substrate for carboxypeptidase enzymes. The mechanism involves the enzyme binding to the substrate and catalyzing the hydrolysis of the peptide bond. The carboxypeptidase enzyme contains a zinc ion at its active site, which plays a crucial role in the catalytic process. The zinc ion coordinates with the carbonyl oxygen of the peptide bond, facilitating its cleavage and resulting in the release of hippuric acid and L-phenylalanine .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Hippuryl-L-Tyrosin: Ein weiteres Substrat für Carboxypeptidase-Enzyme, das sich durch das Vorhandensein eines Tyrosinrests anstelle von Phenylalanin unterscheidet.

Hippuryl-L-Arginin: Wird in ähnlichen biochemischen Assays verwendet, enthält jedoch einen Argininrest.

Hippuryl-L-Lysin: Eine weitere Variante, die in Enzymaktivitätsstudien verwendet wird und einen Lysinrest enthält.

Einzigartigkeit

Hippuryl-L-Phenylalanin ist aufgrund seiner spezifischen Interaktion mit Carboxypeptidase-Enzymen einzigartig, was es zu einem bevorzugten Substrat für die Untersuchung der Aktivität dieser Enzyme macht. Seine Struktur ermöglicht die präzise Messung der Enzymkinetik und der Inhibitoreffekte und liefert wertvolle Erkenntnisse über die Enzymfunktion und -regulation .

Eigenschaften

IUPAC Name |

2-[(2-benzamidoacetyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c21-16(12-19-17(22)14-9-5-2-6-10-14)20-15(18(23)24)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,19,22)(H,20,21)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLJGZGVIQBNDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4703-39-3, 744-59-2 | |

| Record name | N-Benzoylglycylphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4703-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Hippuryl)phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000744592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC83250 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(N-benzoylglycyl)-3-phenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[(Benzylamino)carbonyl]amino}acetic acid](/img/structure/B1277104.png)